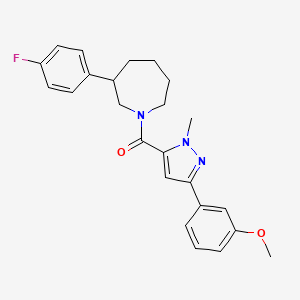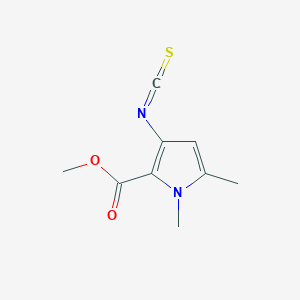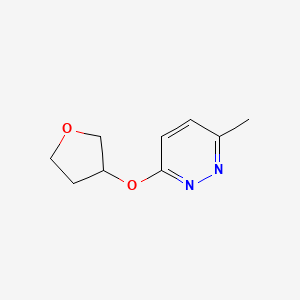![molecular formula C23H16N4O2 B2604467 8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-00-4](/img/structure/B2604467.png)
8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound that belongs to the class of quinolines . Quinolines are a group of heterocyclic aromatic organic compounds, which are important in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives often involves reactions with aryl amines and diketones or keto-aldehydes . These reactions typically result in the formation of an enamine intermediate, which is then heated in a strong acid to afford the quinoline .
Molecular Structure Analysis
Quinolines have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific substitutions at various positions in the “this compound” molecule would further define its structure.
Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including cross-coupling reactions with alkyl Grignard reagents, deoxygenation reactions, and reactions with amides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Quinolines generally have a molecular formula of C9H7N .
Aplicaciones Científicas De Investigación
Synthesis and Properties
The synthesis and properties of derivatives related to 8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline have been extensively studied, indicating a broader interest in pyrazoloquinoline compounds for their potential applications in various fields. For instance, Coutts and El-Hawari explored the preparation and properties of 1′,2′-dihydrospiro[[2]pyrazoline-4,3′(4′H)-quinoline]-5-one derivatives and related compounds. These derivatives were obtained from the catalytic reduction of 3-methyl-1-phenyl- or 1,3-diphenyl-4-(2-nitrobenzyl)-2-pyrazolin-5-one, showcasing the chemical versatility and potential for further functionalization of these compounds (Coutts & El-Hawari, 1977).
Chemical Structure and Reactivity
In-depth studies on the chemical structure and reactivity of pyrazoloquinoline derivatives reveal insights into their potential applications. Szlachcic et al. conducted combined X-ray diffraction (XRD) and density functional theory (DFT) studies to understand the impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives. These findings are crucial for developing new synthetic methodologies for pyrazoloquinoline compounds and understanding their reactivity patterns, which could be pivotal for their application in medicinal chemistry and material science (Szlachcic et al., 2020).
Potential Applications in Material Science
The optical properties of 1H-pyrazolo[3,4-b]quinoline derivatives have been the subject of investigation, with studies such as those by Koścień et al., who reported on the optical absorption measurements and quantum-chemical simulations of these compounds. Their research demonstrates the potential of pyrazoloquinoline derivatives for use in organic optoelectronic devices due to their specific absorption properties, highlighting their significance in the development of new materials for technological applications (Koścień et al., 2003).
Supramolecular Structures
The study of supramolecular structures of pyrazoloquinoline derivatives, such as the work by Portilla et al., provides valuable insights into the molecular arrangements and interactions that govern the properties of these compounds. Their research on the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines sheds light on how molecular modifications can influence the overall molecular architecture and potentially affect the physical properties of these compounds (Portilla et al., 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
8-methyl-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c1-15-10-11-21-19(12-15)23-20(14-24-21)22(16-6-3-2-4-7-16)25-26(23)17-8-5-9-18(13-17)27(28)29/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRUKEAXEFOSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,4-Dibromophenyl)amino]propanoic acid](/img/structure/B2604386.png)

![2-[4-(2-Oxopyrrolidin-1-yl)benzenesulfonamido]acetic acid](/img/structure/B2604388.png)

![2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid](/img/structure/B2604390.png)




![3-[(2,2,2-Trifluoroethoxy)methyl]aniline](/img/structure/B2604397.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide](/img/structure/B2604399.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2604401.png)

![Methyl 5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2604406.png)